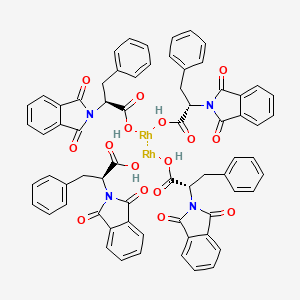
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium is a complex organic compound that features a rhodium metal center. This compound is of interest due to its potential applications in various fields such as catalysis, organic synthesis, and medicinal chemistry. The presence of the rhodium metal center can impart unique reactivity and properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium typically involves the coordination of rhodium to the organic ligand (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid. This can be achieved through various methods, including:
Ligand Exchange Reactions: Rhodium precursors such as rhodium chloride or rhodium acetate can be reacted with the organic ligand under controlled conditions to form the desired complex.
Direct Coordination: The organic ligand can be directly coordinated to a rhodium source in the presence of a suitable solvent and under inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of such compounds may involve large-scale ligand exchange reactions using rhodium salts and the organic ligand. The reaction conditions are optimized to ensure high yield and purity of the final product. Purification techniques such as crystallization or chromatography may be employed to isolate the compound.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium can undergo various types of chemical reactions, including:
Oxidation: The rhodium center can participate in oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen gas.
Substitution: Ligand substitution reactions can occur where the rhodium center exchanges one ligand for another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, molecular oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, hydrogen gas, and other reducing agents.
Substitution: Various ligands such as phosphines, amines, and other coordinating molecules.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield rhodium-oxo complexes, while reduction reactions may produce rhodium-hydride species.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium is used as a catalyst in various organic transformations, including hydrogenation, hydroformylation, and carbon-carbon bond formation reactions.
Biology
In biological research, this compound may be explored for its potential as a metallodrug, where the rhodium center can interact with biological molecules and exhibit therapeutic effects.
Medicine
In medicinal chemistry, rhodium complexes are investigated for their anticancer properties, as rhodium can interact with DNA and proteins, potentially leading to cytotoxic effects against cancer cells.
Industry
In industrial applications, rhodium complexes are used in catalytic processes for the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium involves the coordination of the rhodium center to various substrates, facilitating chemical transformations. The rhodium center can activate substrates through oxidative addition, reductive elimination, and ligand exchange processes. Molecular targets and pathways involved include interactions with organic molecules, proteins, and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;palladium: Similar structure but with a palladium center instead of rhodium.
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;platinum: Similar structure but with a platinum center instead of rhodium.
Uniqueness
The uniqueness of (2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium lies in the specific reactivity and properties imparted by the rhodium center. Rhodium complexes often exhibit higher catalytic activity and selectivity compared to their palladium and platinum counterparts, making them valuable in various applications.
Propiedades
Fórmula molecular |
C68H52N4O16Rh2 |
|---|---|
Peso molecular |
1387.0 g/mol |
Nombre IUPAC |
(2S)-2-(1,3-dioxoisoindol-2-yl)-3-phenylpropanoic acid;rhodium |
InChI |
InChI=1S/4C17H13NO4.2Rh/c4*19-15-12-8-4-5-9-13(12)16(20)18(15)14(17(21)22)10-11-6-2-1-3-7-11;;/h4*1-9,14H,10H2,(H,21,22);;/t4*14-;;/m0000../s1 |
Clave InChI |
IBXVPEIPNVOHCT-LOOITLPLSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)C[C@@H](C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.[Rh].[Rh] |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.C1=CC=C(C=C1)CC(C(=O)O)N2C(=O)C3=CC=CC=C3C2=O.[Rh].[Rh] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-Cyclopropyl-5-Methyl-1h-Pyrazol-4-Yl)-7-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-8-Methoxy-5h-Pyrido[4,3-B]indole](/img/structure/B13438983.png)
![Naphthalen-1-yl-[1-(1,1,5,5-tetradeuterio-5-fluoropentyl)indol-3-yl]methanone](/img/structure/B13438984.png)

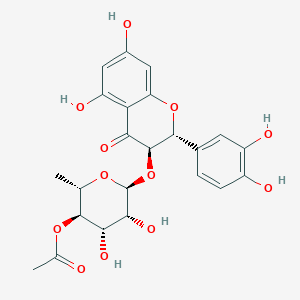
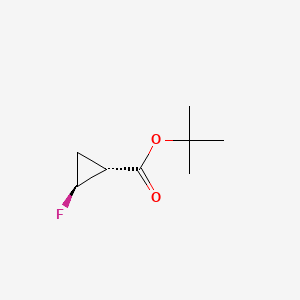
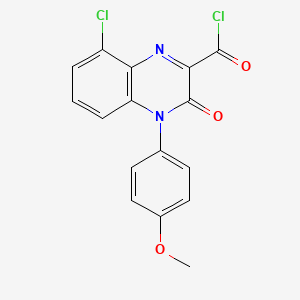
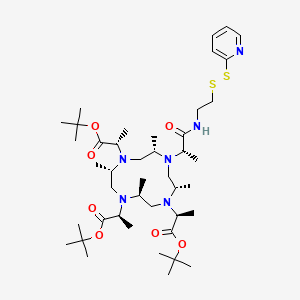
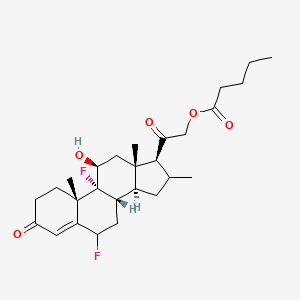
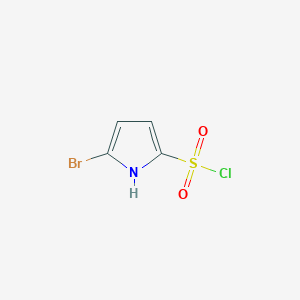
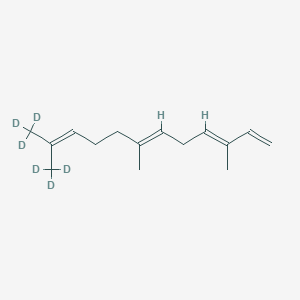
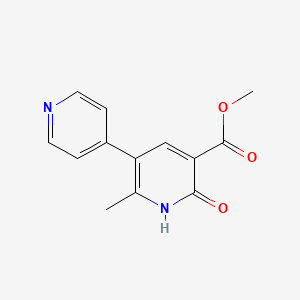
![(1R,3R)-2-acetyl-1-(1,3-benzodioxol-5-yl)-1,3,4,9-tetrahydropyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B13439055.png)


